molecular formula C6H8O3 B12525499 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- CAS No. 676543-79-6

2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-

Cat. No.: B12525499
CAS No.: 676543-79-6
M. Wt: 128.13 g/mol
InChI Key: DRRIYZQOHCHRML-KVQBGUIXSA-N
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Description

2,3-Dioxabicyclo[222]oct-7-en-5-ol, (1R,4R,5R)- is a bicyclic organic compound with the molecular formula C6H8O2 It is characterized by a unique structure that includes a dioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a peroxide to form the dioxabicyclo ring system. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, or thiols are employed under conditions that may include solvents like ethanol or acetonitrile and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dioxabicyclo[2.2.2]oct-5-ene
  • (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol
  • 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, acetate, (1R,4R,5R)-

Uniqueness

2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- is unique due to its specific stereochemistry and the presence of the dioxabicyclo ring system. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)- is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol is C6_6H8_8O, characterized by a bicyclic structure featuring two dioxabicyclo units. The compound can be synthesized through various methods, including photooxygenation of cyclohexa-1,4-diene leading to anti-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl hydroperoxide, which is subsequently reduced to obtain the desired alcohol form .

Antimicrobial Properties

Research indicates that derivatives of dioxabicyclo compounds exhibit significant antimicrobial activity. For instance, studies on related dioxolanes have shown promising antibacterial and antifungal properties against various pathogens including Staphylococcus aureus and Candida albicans . The biological screening of synthesized compounds revealed that many derivatives displayed excellent antifungal activity while also demonstrating notable antibacterial effects against Gram-positive and Gram-negative bacteria.

The exact mechanism by which 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol exerts its biological effects remains to be fully elucidated. However, similar compounds have been noted to interfere with cellular processes such as glycolysis and cell wall synthesis in bacteria . The presence of the dioxabicyclo structure may enhance interactions with biological targets due to its unique spatial configuration.

Study 1: Antifungal Activity

A study conducted on various dioxolane derivatives demonstrated that compounds with structural similarities to 2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol exhibited significant antifungal activity against C. albicans. The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds .

Study 2: Antibacterial Efficacy

Another investigation highlighted the antibacterial properties of synthesized dioxolane derivatives against S. epidermidis and E. faecalis. The compounds were tested in vitro, showing potent activity with MIC values indicating effectiveness at low concentrations .

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol625 - 1250Not specified
Dioxolane Derivative A500750
Dioxolane Derivative B1000500

Properties

CAS No.

676543-79-6

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(1R,4R,5R)-2,3-dioxabicyclo[2.2.2]oct-7-en-5-ol

InChI

InChI=1S/C6H8O3/c7-5-3-4-1-2-6(5)9-8-4/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1

InChI Key

DRRIYZQOHCHRML-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]([C@@H]1O)OO2

Canonical SMILES

C1C2C=CC(C1O)OO2

Origin of Product

United States

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